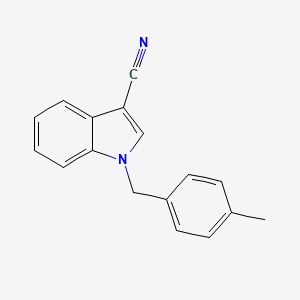

1-(4-methylbenzyl)-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-13-6-8-14(9-7-13)11-19-12-15(10-18)16-4-2-3-5-17(16)19/h2-9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQUKEPGPUZCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 4-methylbenzylboronic acid and 3-bromoindole-3-carbonitrile can be employed to synthesize the target compound. This reaction is usually conducted in the presence of a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the 4-methylbenzyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid.

Reduction: Formation of 1-(4-methylbenzyl)-1H-indole-3-amine.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-indole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Features :

- Indole core : The indole scaffold is a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- Substituents: 1-(4-Methylbenzyl): This group introduces steric bulk and modulates electronic properties via the electron-donating methyl group on the benzyl ring. 3-Carbonitrile: The cyano group at position 3 enhances polarity and may influence binding interactions in biological systems.

Synthesis Insights :

Analogous compounds, such as 1-benzyl-1H-indole-3-carbonitrile, are synthesized via palladium-catalyzed cross-coupling or alkylation reactions. For example, 1-benzyl derivatives are prepared by reacting indole-3-carbonitrile with benzyl halides in the presence of a base and catalyst . Adapting this method, the 4-methylbenzyl variant could be synthesized using 4-methylbenzyl chloride.

Potential Applications: Indole-3-carbonitriles are explored as kinase inhibitors (e.g., DYRK1A inhibitors in ) and anticancer agents (e.g., CPIC in ) . The 4-methylbenzyl group may improve metabolic stability compared to unsubstituted benzyl analogs.

Substituent Variation at the 1-Position

The nature of the benzyl group at position 1 significantly impacts physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methyl group (electron-donating) may enhance lipophilicity and bioavailability compared to 3-chlorobenzyl (electron-withdrawing), which could improve binding in hydrophobic pockets .

- Fluorinated Analogs : The difluoromethyl group in introduces polarity and metabolic resistance, a strategy used in drug design to prolong half-life .

Substituent Variation on the Indole Ring

Modifications at positions 4, 5, 6, or 7 alter electronic properties and bioactivity:

Key Observations :

- Halogenation : Bromo or fluoro substituents (e.g., 7-bromo in 13d) increase molecular weight and may enhance target binding via halogen bonding .

- Position-Specific Effects : Fluorine at position 4 () vs. 5 () alters electron distribution, impacting reactivity and interaction with biological targets.

Key Observations :

Biological Activity

1-(4-Methylbenzyl)-1H-indole-3-carbonitrile, a compound characterized by its indole structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15N. The presence of the indole moiety is significant as it is a common structural feature in many biologically active compounds. The carbonitrile group contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. For instance, in vitro assays have shown that this compound can induce apoptosis in cancer cells through various pathways.

Case Study: In Vitro Cancer Cell Line Testing

A study conducted on human cancer cell lines (A549, MDA-MB-231) reported that treatment with this compound resulted in:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may serve as a potential lead for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens.

Antibacterial Testing Results

In a study assessing its antibacterial properties, the compound demonstrated activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results highlight its potential as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, the compound was found to reduce oxidative stress and inflammation.

The proposed mechanisms include:

- Reduction of Reactive Oxygen Species (ROS) : The compound appears to mitigate oxidative damage.

- Anti-inflammatory Action : It may downregulate pro-inflammatory cytokines, thereby protecting neuronal integrity.

Q & A

Q. What are the common synthetic routes for 1-(4-methylbenzyl)-1H-indole-3-carbonitrile, and what key steps are involved?

The synthesis typically involves Sonogashira coupling and CuI-mediated indole formation (e.g., cyclization of substituted alkynes). Critical steps include introducing the 4-methylbenzyl group at the indole nitrogen and optimizing the nitrile group placement at the 3-position. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be carefully controlled to avoid byproducts like unsubstituted indoles or incomplete functionalization .

Example Protocol :

- Start with a substituted indole precursor.

- Perform alkylation using 4-methylbenzyl bromide under basic conditions.

- Introduce the nitrile group via a cyanation reaction (e.g., using CuCN or Pd-catalyzed cross-coupling).

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, studies on similar indole derivatives (e.g., 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile) revealed dihedral angles between the indole and substituent rings (e.g., 58.41°–86.97°), which influence molecular packing and reactivity . Complementary techniques include:

- NMR : Confirm substitution patterns (e.g., benzyl group at N1, nitrile at C3).

- IR : Validate the presence of the nitrile group (~2200 cm⁻¹).

- Mass spectrometry : Verify molecular weight (C₁₇H₁₃N₂ calculated: 253.11 g/mol).

Q. What safety precautions are essential during handling?

- Storage : Keep in inert atmospheres (e.g., argon) at low temperatures (-20°C) to prevent degradation.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Structure-Activity Relationship (SAR) studies indicate that:

- Hydrophobic groups (e.g., 4-methylbenzyl) enhance binding to hydrophobic enzyme pockets (e.g., PAK1 inhibitors).

- Hydrophilic groups in solvent-exposed regions improve solubility and selectivity.

- Substitution at C2 or C4 of the indole core can drastically alter potency (e.g., 2-methyl analogs show improved PAK1 inhibition vs. unsubstituted derivatives) .

SAR Table :

| Substituent Position | Biological Activity (IC₅₀) | Selectivity (vs. PAK2) |

|---|---|---|

| 4-Methoxy (C7) | 12 nM (PAK1) | 50-fold |

| 3-Nitrile (C3) | 8 nM (PAK1) | 100-fold |

| 2-Methyl (C2) | 5 nM (PAK1) | 200-fold |

Q. How can crystallographic data resolve contradictions in molecular conformation?

Conflicting reports on dihedral angles (e.g., 58.41° vs. 86.97°) between the indole and substituent rings can arise from crystal packing forces or substituent electronic effects . For example:

- 1-(4-Methylphenyl) derivatives exhibit larger angles due to steric hindrance from the methyl group.

- Halogen-substituted analogs (e.g., 6-chloro) show reduced angles due to Cl···π interactions .

Methodological Approach :

- Compare multiple crystal structures under standardized conditions (e.g., 113 K).

- Use computational modeling (DFT) to assess energy-minimized conformers.

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Test Pd/Cu ratios in Sonogashira coupling to minimize side reactions.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (Rf ≈ 0.41) .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization?

Weak C–H···N hydrogen bonds (e.g., between nitrile N and methylene H) and π-stacking (e.g., aromatic ring interactions) dictate crystal packing. For instance, this compound forms dimers via C–H···N bonds, which stabilize the lattice and influence melting point .

Data Contradiction Analysis

Q. Why do similar indole derivatives exhibit varying biological activities despite identical core structures?

Discrepancies arise from substituent electronic effects and conformational flexibility . For example:

- Electron-withdrawing groups (e.g., nitrile) increase electrophilicity, enhancing enzyme binding.

- Steric bulk (e.g., 4-methylbenzyl vs. benzyl) alters access to active sites. Resolve by performing docking studies (e.g., AutoDock Vina) to visualize binding modes .

Biological Activity and Experimental Design

Q. What in vitro models are suitable for evaluating anticancer activity?

- Cell Lines : Use PAK1-overexpressing cancer cells (e.g., breast cancer MDA-MB-231).

- Assays : MTT for viability, flow cytometry for apoptosis, and Western blot for PAK1 pathway markers (e.g., phosphorylated MEK1/2) .

Q. How can researchers mitigate off-target effects in kinase inhibition studies?

- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler).

- Mutagenesis Studies : Identify key binding residues (e.g., Lys299 in PAK1).

- Co-crystallization : Obtain inhibitor-kinase complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.